molecular formula C13H16NO4S- B12361652 Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester

Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester

Cat. No.: B12361652
M. Wt: 282.34 g/mol
InChI Key: FMXNLUVFVPLYPC-UHFFFAOYSA-M
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Description

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial in various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic systems, making it valuable for developing novel compounds with unique activities.

Properties

Molecular Formula

C13H16NO4S-

Molecular Weight

282.34 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)/p-1

InChI Key

FMXNLUVFVPLYPC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)[O-]

Origin of Product

United States

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